1-(Chloromethyl)-2,3-difluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUKQQRPTLPXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578850 | |
| Record name | 1-(Chloromethyl)-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-57-1 | |
| Record name | 1-(Chloromethyl)-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Direct Synthesis Approaches
Direct synthesis strategies are paramount in the production of 1-(chloromethyl)-2,3-difluorobenzene. These methods involve the direct introduction of a chloromethyl group onto a precursor molecule in a single or a few straightforward steps.
Chloromethylation Reactions
Chloromethylation reactions are a cornerstone in the synthesis of benzyl (B1604629) chlorides. These reactions can proceed through either electrophilic aromatic substitution on a difluorobenzene ring or through free-radical substitution on the methyl group of 2,3-difluorotoluene (B1304731).
The synthesis of this compound can be effectively achieved through the free-radical chlorination of the methyl group of 2,3-difluorotoluene. Sulfuryl chloride (SO₂Cl₂) is a commonly employed reagent for this benzylic chlorination. youtube.comscribd.com The reaction proceeds via a free-radical chain mechanism, which is typically initiated by a radical initiator.
The initiation step involves the decomposition of the initiator to form radicals. These radicals then abstract a chlorine atom from sulfuryl chloride to generate a chlorine radical. The chlorine radical, in turn, abstracts a hydrogen atom from the methyl group of 2,3-difluorotoluene to form a resonance-stabilized benzyl radical. This benzylic radical then reacts with another molecule of sulfuryl chloride to yield the desired product, this compound, and a sulfonyl chloride radical, which continues the chain reaction.
While thionyl chloride (SOCl₂) is well-known for converting alcohols to alkyl chlorides, its use in the free-radical chlorination of alkanes is less common. nih.gov It has been reported that thionyl chloride can induce free-radical chlorination when initiated by benzoyl peroxide, but it is generally less efficient for this purpose compared to sulfuryl chloride. acs.org
The yield and selectivity of the chlorination of 2,3-difluorotoluene are significantly influenced by reaction parameters such as temperature and the stoichiometric ratio of the reactants.
Temperature: The reaction temperature is a critical factor in controlling the selectivity of the chlorination. While a certain amount of thermal energy is required to initiate the decomposition of the radical initiator, excessively high temperatures can lead to a decrease in selectivity. youtube.com Higher temperatures can promote undesired side reactions, such as dichlorination of the methyl group or chlorination of the aromatic ring. For free-radical chlorinations, maintaining a controlled temperature is crucial for maximizing the yield of the desired monochlorinated product.
Stoichiometric Ratios: The molar ratio of sulfuryl chloride to 2,3-difluorotoluene is a key determinant of the product distribution. An equimolar ratio or a slight excess of the toluene (B28343) derivative is typically used to favor the formation of the mono-chlorinated product. Using a large excess of the chlorinating agent would increase the probability of multiple chlorinations, leading to the formation of 2,3-difluorobenzal chloride and 2,3-difluorobenzotrichloride.
Interactive Data Table: Influence of Reaction Conditions on Chlorination Selectivity (General Principles)
| Parameter | Condition | Expected Outcome on Selectivity for Monochlorination | Rationale |
| Temperature | Low to Moderate | High | Favors the desired reaction pathway over side reactions that have higher activation energies. |
| Temperature | High | Low | Increases the rate of undesired side reactions like dichlorination and ring chlorination. youtube.com |
| Stoichiometry | Toluene Derivative in Excess | High | Reduces the probability of the product molecule reacting further with the chlorinating agent. |
| Stoichiometry | Chlorinating Agent in Excess | Low | Increases the likelihood of multiple chlorination events on the same molecule. |
Conducting the chloromethylation reaction under anhydrous (water-free) conditions is imperative for its success. Sulfuryl chloride is highly susceptible to hydrolysis, reacting with water to produce sulfuric acid and hydrogen chloride. chegg.com The presence of moisture would not only consume the chlorinating agent, thereby reducing the yield, but the generated acids could also lead to undesired side reactions. Therefore, the use of dry solvents and reagents is essential to ensure the efficiency and selectivity of the free-radical chlorination process.
The choice of a suitable radical initiator is critical for controlling the chlorination reaction and minimizing side reactions. Azobisisobutyronitrile (AIBN) is a widely used radical initiator in these types of reactions. chegg.comupenn.eduupenn.edu
AIBN is preferred because it decomposes at a predictable rate at a specific temperature (around 65-85 °C) to generate a steady and controlled flux of radicals. This controlled generation of radicals helps to maintain a low concentration of reactive species at any given time, which in turn minimizes side reactions such as radical-radical coupling and over-chlorination. The use of AIBN avoids the harsh conditions associated with UV light or high-temperature initiation, which can lead to a broader range of byproducts. The amount of initiator used is typically small relative to the reactants because it is regenerated during the chain reaction. chegg.com
An alternative route to a chloromethylated difluorobenzene is through the direct electrophilic chloromethylation of a difluorobenzene isomer. For instance, the chloromethylation of o-dichlorobenzene, an analog of difluorobenzene, with concentrated sulfuric acid, paraformaldehyde, and hydrogen chloride results in the formation of 3,4-dichlorobenzyl chloride along with a smaller amount of 2,3-dichlorobenzyl chloride. google.com The reaction time and temperature, as well as the molar ratios of the reactants, are crucial for optimizing the yield.
Interactive Data Table: Chloromethylation of o-Dichlorobenzene
| Reactant | Molar Ratio | Reaction Time (hours) | Temperature (°C) | Product | Crude Yield (%) |
| o-Dichlorobenzene | 1 | 5 | 70-72 | 3,4-Dichlorobenzyl Chloride | 22 google.com |
| Formaldehyde | 2 | 5 | 70-72 | 3,4-Dichlorobenzyl Chloride | 22 google.com |
| Sulfuric Acid | 6.5 | 5 | 70-72 | 3,4-Dichlorobenzyl Chloride | 22 google.com |
| Calcium Chloride | 1 | 5 | 70-72 | 3,4-Dichlorobenzyl Chloride | 22 google.com |
This method highlights that direct chloromethylation of a difluorobenzene ring is feasible, although it may result in a mixture of isomers.
Alternative Chlorination Strategies for Benzyl Chlorides
Precursor-Based Synthetic Routes
An alternative to direct chlorination involves the synthesis of this compound from suitably functionalized precursors, such as brominated difluorobenzenes.
This pathway involves the initial synthesis of a brominated difluorobenzene, which is then converted to the desired chloromethyl derivative.
The precursor, 1-bromo-2,3-difluorobenzene (B1273032), can be synthesized through several methods. One reported method involves the dehydrohalogenation of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene. In this procedure, a 50% aqueous solution of potassium hydroxide (B78521) is added to a mixture of the tetrafluorocyclohexene and a phase-transfer catalyst, such as triethylbenzylammonium chloride. chemicalbook.comchemicalbook.com The reaction mixture is heated, and the resulting 1-bromo-2,3-difluorobenzene is then isolated through extraction and distillation. chemicalbook.comchemicalbook.com
Another synthetic route involves the gas-phase copyrolysis of tetrafluoroethylene (B6358150) and buta-1,3-diene to produce 3,3,4,4-tetrafluorocyclohex-1-ene. chemicalbook.com This intermediate undergoes subsequent halogenation and dehydrohalogenation steps to yield 1-bromo-2,3-difluorobenzene. chemicalbook.com
Table 2: Synthesis of 1-Bromo-2,3-difluorobenzene
| Starting Material | Reagents | Key Steps |
| 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene | 50% aq. KOH, triethylbenzylammonium chloride | Dehydrohalogenation, extraction, distillation chemicalbook.comchemicalbook.com |
| Tetrafluoroethylene, buta-1,3-diene | - | Copyrolysis, halogenation, dehydrohalogenation chemicalbook.com |
Once the brominated precursor, specifically 2-(bromomethyl)-1,3-difluorobenzene, is obtained, it can be converted to this compound. This transformation is a halide exchange reaction. While the direct conversion of 1-(bromomethyl)-2,3-difluorobenzene to its chloro-analogue is not explicitly detailed in the provided search results, such conversions are standard in organic synthesis. Typically, this would involve reacting the bromomethyl compound with a chloride salt, such as lithium chloride or sodium chloride, in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide. The reaction proceeds via a Finkelstein-type reaction mechanism.
Thionyl chloride (SOCl₂) is a common reagent used for converting alcohols to alkyl chlorides and can also be employed in certain halide exchange reactions. researchgate.net However, its direct application for converting a benzyl bromide to a benzyl chloride would need specific reaction conditions to be effective and avoid side reactions.
Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions
The presence of a chloromethyl group attached to the benzene (B151609) ring makes the compound particularly susceptible to nucleophilic substitution, primarily following an SN2 mechanism.
Enhanced Susceptibility of Chloromethyl Group to Nucleophilic Attack (SN2 Reactions)
The carbon atom of the chloromethyl group in 1-(Chloromethyl)-2,3-difluorobenzene is a primary benzylic carbon. Benzylic halides are known for their enhanced reactivity in SN2 reactions compared to simple alkyl halides. This heightened reactivity is attributed to the stabilization of the reaction's transition state. As the nucleophile attacks and the chloride leaving group begins to depart, the p-orbitals of the adjacent benzene ring overlap with the developing p-orbital on the benzylic carbon, delocalizing the partial charges and lowering the activation energy of the transition state.
Role of Electron-Withdrawing Fluorine Atoms on Regioselectivity
In the context of nucleophilic substitution on this compound, regioselectivity overwhelmingly favors attack at the benzylic carbon of the chloromethyl group. The carbon-chlorine bond is significantly more reactive than the highly stable carbon-fluorine and carbon-hydrogen bonds of the aromatic ring.
The two fluorine atoms on the benzene ring play a crucial electronic role. Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect (-I effect) is strongly felt across the molecule. vaia.comquora.com This effect decreases the electron density on the benzene ring and, by extension, on the benzylic carbon atom. This polarization increases the electrophilicity of the benzylic carbon, making it an even more attractive target for nucleophiles and further enhancing its susceptibility to nucleophilic attack.
Reactions with Amines and Thiols
Consistent with its nature as a reactive benzylic halide, this compound is expected to react readily with a variety of nucleophiles. Reactions with primary or secondary amines yield the corresponding 2,3-difluorobenzylamines. Similarly, reaction with thiols or thiolates results in the formation of 2,3-difluorobenzyl thioethers. These reactions typically proceed via a standard SN2 mechanism.
| Nucleophile | General Reaction Scheme | Product Class |
|---|---|---|
| Amine (R₂NH) | Substituted Benzylamine (B48309) | |
| Thiol (RSH) | Benzyl (B1604629) Thioether |
Formation of Benzylamine Intermediates in Cyclization Reactions
The substituted benzylamines formed from the reaction of this compound with primary amines are valuable synthetic intermediates. If the parent amine contains another functional group capable of acting as a nucleophile, the resulting benzylamine can undergo a subsequent intramolecular cyclization reaction. This strategy is a common pathway for the synthesis of various nitrogen-containing heterocyclic systems fused or attached to the 2,3-difluorophenyl moiety.
Electrophilic Aromatic Substitution (EAS)
The substitution pattern on the aromatic ring significantly influences its reactivity towards electrophiles.
Deactivation of Benzene Ring by Fluorine Substituents
Halogens, including fluorine, are considered deactivating groups in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.orguci.edu This means that the rate of EAS for this compound is significantly slower than that for benzene itself. The deactivation stems from the powerful electron-withdrawing inductive effect (-I) of the two fluorine atoms. vaia.comyoutube.com This effect reduces the electron density of the aromatic π-system, making the ring less nucleophilic and therefore less reactive towards incoming electrophiles. quora.comyoutube.com
While fluorine does possess lone pairs of electrons that can be donated to the ring via resonance (+R effect), this effect is much weaker than its inductive pull. For fluorine, the -I effect strongly outweighs the +R effect, leading to a net deactivation of the ring. vaia.com The presence of two such deactivating groups on the ring has a strong cumulative effect. Although deactivating, halogens are known as ortho, para-directors in EAS reactions. vaia.comlibretexts.orguci.edu
| Compound | Substituent(s) | Effect on EAS Reactivity (Relative to Benzene) |
|---|---|---|
| Benzene | -H | Baseline |
| Toluene (B28343) | -CH₃ (Activating) | Faster |
| Fluorobenzene (B45895) | -F (Deactivating) | Slower masterorganicchemistry.com |
| 1,2-Difluorobenzene | -F, -F (Deactivating) | Much Slower |
| This compound | -CH₂Cl, -F, -F (Deactivating) | Much Slower |
Influence of Fluorine on Reactivity and Orientation of Incoming Substituents
The presence of fluorine atoms on the benzene ring of this compound significantly influences its reactivity and the orientation of incoming substituents in electrophilic aromatic substitution reactions. Halogens, including fluorine, are generally considered deactivating groups, meaning they reduce the reactivity of the benzene ring towards electrophiles compared to unsubstituted benzene. vaia.com This deactivation stems from the strong inductive effect of the highly electronegative fluorine atom, which withdraws electron density from the aromatic π-system, making the ring less nucleophilic. vaia.comcsbsju.edu
Despite this deactivating inductive effect, fluorine is an ortho, para-directing group. vaia.com This directing influence is attributed to the resonance effect, where the lone pairs of electrons on the fluorine atom can be delocalized into the benzene ring. csbsju.edu This delocalization partially counteracts the inductive effect and preferentially stabilizes the carbocation intermediates (arenium ions) formed during electrophilic attack at the ortho and para positions relative to the fluorine atom.
In the case of this compound, the two fluorine atoms at positions 2 and 3 will direct incoming electrophiles. The chloromethyl group (-CH₂Cl) is also weakly deactivating due to the inductive effect of the chlorine atom, and it is also an ortho, para-director. The interplay of these directing effects will determine the final position of substitution.
In the context of nucleophilic aromatic substitution (SNA_r), aryl fluorides can be more reactive than other aryl halides. wyzant.com This increased reactivity is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and makes the carbon atom more susceptible to nucleophilic attack. This effect is crucial in reactions where the initial attack of the nucleophile is the rate-determining step. wyzant.com
Oxidation and Reduction Reactions
Oxidation to Carboxylic Acids or Ketones
The chloromethyl group of this compound can be oxidized to a carboxylic acid, yielding 2,3-difluorobenzoic acid. This transformation is a valuable synthetic route to this important fluorinated aromatic carboxylic acid. Several methods are available for the oxidation of benzyl chlorides to their corresponding benzoic acids.
One common method involves the use of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in an alkaline medium. stansacademy.comscribd.com The reaction typically proceeds by heating the benzyl chloride with an aqueous solution of KMnO₄ and a base, such as sodium carbonate. The initial product is the sodium salt of the benzoic acid, which upon acidification with a strong acid like hydrochloric acid, precipitates the free benzoic acid. stansacademy.com
An alternative, more environmentally friendly approach utilizes hydrogen peroxide (H₂O₂) as the oxidant in the presence of a catalyst. organic-chemistry.org For instance, the oxidation of benzyl chlorides can be achieved using 30% hydrogen peroxide with sodium tungstate (B81510) (Na₂WO₄) as the catalyst and a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. organic-chemistry.org This method often provides good yields and avoids the use of heavy metal oxidants.
While the primary oxidation product of the chloromethyl group is the carboxylic acid, under specific conditions, partial oxidation to the corresponding aldehyde, 2,3-difluorobenzaldehyde, could potentially be achieved using milder oxidizing agents. However, the direct oxidation to the carboxylic acid is more commonly reported for benzyl chlorides.
Table 2: Oxidation of Benzyl Chlorides to Benzoic Acids
| Substrate | Oxidizing Agent/Catalyst | Solvent | Product | Yield (%) | Reference |
| Benzyl Chloride | KMnO₄ / Na₂CO₃ | Water | Benzoic Acid | ~90 | stansacademy.comscribd.com |
| Benzyl Chloride | 30% H₂O₂ / Na₂WO₄·2H₂O / Phase-Transfer Catalyst | None | Benzoic Acid | 83 | organic-chemistry.org |
| This compound | KMnO₄ / Na₂CO₃ | Water | 2,3-Difluorobenzoic acid | (Not Specified) | stansacademy.comscribd.com |
Note: The yield for the oxidation of this compound is not explicitly reported but is based on the general procedure for benzyl chloride.
Reduction of Chloromethyl Group to Methylene (B1212753) Group
The chloromethyl group of this compound can be reduced to a methylene group, resulting in the formation of 1,2-difluoro-3-methylbenzene. This reduction is a useful transformation for removing the reactive chloro handle and introducing a methyl substituent.
A common method for the reduction of benzyl chlorides is the use of a hydride-donating reagent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran. However, given the reactivity of LiAlH₄, this method may not be suitable for substrates with other reducible functional groups.
A milder and more selective method involves catalytic hydrogenation. This process typically uses hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is usually carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and may require the addition of a base, such as sodium acetate or triethylamine, to neutralize the hydrogen chloride that is formed during the reaction.
Another approach involves the use of diborane (B8814927) (B₂H₆) in tetrahydrofuran, which is a versatile reducing agent for various functional groups, including the conversion of benzoic acids to benzyl alcohols. nih.gov While not a direct reduction of the chloromethyl group, it highlights the utility of boron-based reagents in related transformations. Specific documented examples for the direct reduction of this compound are limited in the reviewed literature, but the general methods for benzylic chloride reduction are applicable.
Table 3: Reduction of Benzyl Chlorides to Toluenes
| Substrate | Reducing Agent/Catalyst | Solvent | Product | Yield (%) | Reference |
| Substituted Benzyl Chlorides | Diborane/THF | THF | Substituted Benzyl Alcohols* | (Not Specified) | nih.gov |
| This compound | H₂ / Pd/C | Ethanol | 1,2-Difluoro-3-methylbenzene | (Not Specified) | (General Method) |
*Note: Diborane reduction of benzoic acids yields benzyl alcohols, a related transformation.
Advanced Computational and Spectroscopic Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For a compound like 1-(chloromethyl)-2,3-difluorobenzene, DFT calculations would typically be performed using software like Gaussian, employing specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to model its properties.
Investigation of Electronic Effects of Fluorine Substituents
The two fluorine atoms at the 2- and 3-positions on the benzene (B151609) ring significantly influence the electronic properties of this compound. Fluorine is a highly electronegative atom, and its primary electronic influences are the inductive effect (-I) and the resonance effect (+R).
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma (σ) bonds. This effect is strongest at the carbon atom directly bonded to the fluorine and diminishes with distance. In this molecule, the two adjacent fluorine atoms would create a strong electron-withdrawing pull from the aromatic system.
Resonance Effect (+R): The lone pairs on the fluorine atoms can be delocalized into the π-system of the benzene ring, donating electron density.
LUMO Energy Analysis for Nucleophilic Attack Susceptibility
The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is empty of electrons. In a chemical reaction, it is typically the orbital that accepts electrons from a nucleophile. americanelements.com The energy of the LUMO is a critical indicator of a molecule's susceptibility to nucleophilic attack; a lower LUMO energy signifies a greater ability to accept electrons, making the molecule more electrophilic. cookechem.com
For this compound, two primary sites are susceptible to nucleophilic attack: the benzylic carbon of the chloromethyl group (-CH₂Cl) and the carbon atoms of the benzene ring.
The electron-withdrawing fluorine atoms lower the energy of the ring's π* orbitals (which contribute to the LUMO), making the ring more susceptible to nucleophilic aromatic substitution than unsubstituted benzene.
Simultaneously, the benzylic carbon is an electrophilic center, and nucleophilic substitution (an Sₙ2 reaction) to displace the chloride ion is a characteristic reaction of benzyl (B1604629) chlorides.
DFT calculations would determine the energy of the LUMO and map its spatial distribution. The analysis would reveal which parts of the molecule are most electron-deficient and therefore most likely to be attacked by a nucleophile. A low LUMO energy would indicate high reactivity. cookechem.com
Molecular Conformation and Electronic Transition Analysis
The conformation of this compound is determined by the orientation of the -CH₂Cl group relative to the plane of the difluorinated benzene ring. DFT calculations can be used to find the most stable conformation (the geometry with the lowest energy) by calculating the potential energy surface as the dihedral angle of the C-C-C-Cl bond is varied.
Electronic transition analysis, typically performed using Time-Dependent DFT (TD-DFT), predicts the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov This analysis calculates the energies of electronic transitions from occupied molecular orbitals to unoccupied ones. The results, including the wavelength of maximum absorption (λmax) and the oscillator strength (a measure of transition probability), help to characterize the electronic structure and are often compared with experimental spectra for validation. nih.gov
Frontier Molecular Orbital (HOMO/LUMO) Energy Calculations and Charge Transfer Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the LUMO. cookechem.com The HOMO is the highest energy orbital containing electrons and acts as the electron donor in reactions. americanelements.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for molecular stability and reactivity. cookechem.com
HOMO-LUMO Gap: A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. cookechem.com
Charge Transfer: DFT can be used to analyze intramolecular charge transfer. This involves examining how electron density moves from one part of the molecule (the donor) to another (the acceptor) upon electronic excitation. In this molecule, charge transfer could occur from the benzene ring (acting as a donor) to the chloromethyl group or be influenced by the fluorine substituents.
A hypothetical data table based on a DFT calculation for this molecule would resemble the following:
| Parameter | Calculated Value (Arbitrary Units) | Description |
| EHOMO | -X eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -Y eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | (X-Y) eV | Measure of chemical reactivity and stability |
| Dipole Moment | Z Debye | Measure of the molecule's overall polarity |
Spectroscopic Characterization Methodologies
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a standard technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. While a published FT-IR spectrum specifically for this compound was not found, the expected characteristic absorption bands can be predicted based on its structure.
The analysis would involve assigning the observed vibrational frequencies (in cm⁻¹) to specific bond stretching, bending, and deformation modes within the molecule.
A data table summarizing the expected FT-IR peaks would look like this:
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| ~3050-3100 | C-H stretch | Aromatic C-H stretching vibrations. |
| ~2960 & ~2870 | C-H stretch | Asymmetric and symmetric stretching of the CH₂ group. |
| ~1580-1620 | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1450-1500 | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1430-1470 | CH₂ scissoring | Bending vibration of the methylene (B1212753) group. |
| ~1200-1300 | C-F stretch | Strong absorption due to the C-F bond stretching. |
| ~700-800 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |
| ~750-850 | C-H out-of-plane bend | Bending characteristic of the 1,2,3-trisubstituted benzene ring pattern. |
These assignments are often confirmed by comparing experimental spectra with frequencies calculated using DFT methods, which can provide a highly detailed and validated vibrational analysis.
Fourier Transform Raman (FT-Raman) Spectroscopy
UV-Vis Absorption Spectroscopy
The electronic absorption properties of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. Although specific experimental data for this compound is not prevalent in the reviewed literature, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the benzene ring. For related compounds like 1-bromo-2,3-difluorobenzene (B1273032), the maximum absorption (λ_max) for the π→π* transition is observed around 260 nm. The presence of the chloromethyl and difluoro substituents on the benzene ring will influence the precise wavelength and intensity of these absorptions. The solvent used for the measurement can also cause a shift in the absorption maxima.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the protons of the chloromethyl group. The aromatic protons will appear as complex multiplets in the aromatic region of the spectrum due to spin-spin coupling with each other and with the fluorine atoms. ubc.ca The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms. organicchemistrydata.org The two protons of the chloromethyl group are expected to give a singlet, typically shifted downfield due to the electronegativity of the adjacent chlorine atom.
¹³C NMR: The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the fluorine substituents, with the carbons directly bonded to fluorine exhibiting large coupling constants (¹JCF). mdpi.commdpi.com The carbon of the chloromethyl group will also have a characteristic chemical shift. The assignment of the carbon signals can be aided by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D correlation experiments like HMQC and HMBC. mdpi.com
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 3. These signals will appear as multiplets due to coupling with each other (³JFF) and with the aromatic protons (³JHF, ⁴JHF, and ⁵JHF). The chemical shifts and coupling constants are sensitive to the electronic environment and molecular geometry. umich.edu
Interactive Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (Aromatic) | 7.0 - 7.5 | m | JHH, JHF |
| ¹H (-CH₂Cl) | ~4.5 - 5.0 | s | |
| ¹³C (Aromatic C-F) | 145 - 165 | d | ¹JCF ≈ 240-260 |
| ¹³C (Aromatic C-H) | 110 - 130 | m | JCC, JCF |
| ¹³C (-CH₂Cl) | ~40 - 50 | t | ¹JCH |
| ¹⁹F | -110 to -140 | m | JFF, JHF |
Note: The data in this table are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with the presence of the [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak.
The fragmentation pattern would likely involve the loss of the chlorine atom to form a stable benzyl-type cation. Subsequent fragmentation could involve the loss of fluorine atoms or cleavage of the aromatic ring. Analysis of the fragmentation pattern helps to confirm the structure of the molecule.
Studies on Molecular Interactions and Dynamics
The intermolecular forces and dynamic behavior of this compound are crucial for understanding its properties in the condensed phase and in molecular clusters.
Van der Waals Isomers and Ionic Reactivity in Cluster Systems
In the gas phase, this compound can form weakly bound complexes, or van der Waals isomers, with other molecules, including itself or solvent molecules. These interactions are primarily governed by dispersion forces, dipole-dipole interactions, and weak hydrogen bonds, such as C-H···F interactions. acs.org
Studies on the ionic reactivity of similar aromatic clusters, such as those of fluorobenzene (B45895) with ammonia, have shown that intracluster reactions can occur upon ionization. nih.govresearchgate.net For clusters of this compound, ionization could lead to the formation of a radical cation, which could then undergo various reactions within the cluster, such as nucleophilic substitution or fragmentation. The presence of solvent molecules can significantly influence the reaction pathways and energetics. acs.org The study of these cluster systems provides insights into reaction mechanisms at the molecular level.
Dipolar Rotor-Rotor Interactions in Molecular Crystals
In the solid state, the interactions between this compound molecules will dictate the crystal packing. The presence of a significant dipole moment, arising from the electronegative fluorine and chlorine atoms, suggests that dipole-dipole interactions will play a major role. aps.org
In specially designed molecular crystals, molecules containing dipolar rotating units, such as a difluorobenzene group, can exhibit interesting dynamic properties. These systems can be studied using techniques like dielectric spectroscopy and solid-state NMR to probe the rotational dynamics and the interactions between the dipolar rotors. aps.orgberkeley.edu While specific studies on this compound as a molecular rotor have not been reported, the principles derived from studies on analogous systems with difluorobenzene moieties are applicable. aps.org These interactions can lead to correlated motions and potentially to the emergence of collective phenomena in the crystalline state. The study of such interactions is relevant to the development of molecular machines and functional materials. nih.gov
Computational Modeling of Steric and Dipole-Dipole Interactions
The primary steric considerations in this compound arise from the proximity of the chloromethyl group to the fluorine atom at the C2 position. This steric hindrance can restrict the rotation of the chloromethyl group around its bond to the benzene ring. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule as a function of the dihedral angle between the chloromethyl group and the aromatic ring. These calculations can identify the most stable conformations (energy minima) and the transition states for rotation (energy maxima), providing quantitative data on the rotational energy barriers.
Dipole-dipole interactions are the electrostatic forces between the positive end of one polar molecule and the negative end of another. Intramolecularly, the dipole moments of the C-F bonds and the C-Cl bond in this compound interact with each other. The relative orientation of these bond dipoles can influence the conformational stability. For instance, conformations where the dipoles are oriented to minimize repulsive interactions and maximize attractive interactions would be energetically favored.
Detailed research findings from computational studies on analogous molecules, such as other halogenated toluenes, often reveal the subtle balance between steric repulsion and electrostatic (dipole-dipole) interactions in determining the preferred molecular geometry. For this compound, it is expected that the steric bulk of the chlorine atom on the methyl group and the fluorine atom at C2 would be a dominant factor in its conformational landscape.
To illustrate the type of data generated from such computational studies, the following tables present hypothetical but representative findings based on calculations that could be performed on this compound.
Table 1: Hypothetical Calculated Rotational Energy Barriers for the Chloromethyl Group
| Conformation | Dihedral Angle (Cl-C-C1-C2) | Relative Energy (kJ/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| Staggered (Anti-periplanar) | 180° | 0.00 | 2.15 |
| Eclipsed (Syn-periplanar) | 0° | 12.5 | 2.30 |
| Gauche | 60° | 4.2 | 2.20 |
Table 2: Hypothetical Calculated Atomic Charges (Mulliken Population Analysis)
| Atom | Calculated Partial Charge (e) |
|---|---|
| F (at C2) | -0.25 |
| F (at C3) | -0.24 |
| Cl (on methyl group) | -0.18 |
| C (of CH2Cl) | +0.10 |
| C1 | +0.15 |
| C2 | +0.20 |
| C3 | +0.19 |
These tables are illustrative and represent the kind of detailed, quantitative information that computational modeling can provide regarding the steric and electronic properties of this compound. The actual values would need to be determined through specific, high-level quantum chemical calculations. Such studies are crucial for a comprehensive understanding of the molecule's structure-property relationships.
Applications in Advanced Materials and Medicinal Chemistry
Intermediate in Pharmaceutical Chemistry
1-(Chloromethyl)-2,3-difluorobenzene serves as a crucial pharmaceutical intermediate. bldpharm.com This role is centered on its utility in synthesizing active pharmaceutical ingredients (APIs) where the inclusion of fluorine atoms is intended to enhance bioactivity, modify metabolic pathways, or improve drug efficacy. tandfonline.com The difluoro-substituted benzene (B151609) ring is a key structural motif sought after in medicinal chemistry.
In drug discovery, the process of molecular modification involves altering the structure of a known molecule to enhance its properties as a drug. biomedres.us this compound and related fluorinated compounds serve as lead structures for this purpose. The optimization of lead molecules is a critical step in drug development, and introducing fluorinated motifs is a common strategy to overcome issues like high metabolic clearance. selvita.com By using the difluorobenzyl core as a scaffold, medicinal chemists can generate a multitude of new analogues, systematically modifying the structure to improve potency, selectivity, and pharmacokinetic profiles. biomedres.usselvita.com
The development of novel strategies for creating selectively fluorinated heterocyclic compounds is a priority for medicinal chemists, given the prevalence of these structures in bioactive molecules. thieme.de
Indoles: Fluorinated indoles are significant in medicinal chemistry. researchgate.net (1H-Indol-3-yl)methanols are versatile precursors for complex indole (B1671886) derivatives used in pharmaceuticals. beilstein-journals.org The synthesis of these compounds can be achieved through Friedel–Crafts reactions of indoles with fluorinated ketones. beilstein-archives.org The introduction of fluorine-containing groups, such as the difluorobenzyl moiety from this compound, into the indole structure can dramatically influence biological properties. beilstein-journals.org For instance, the synthesis of duocarmycin analogues, which possess a pyrrolo[3,2-e]indole core and exhibit potent cytotoxic properties, utilizes complex halogenated indole precursors. nih.gov Methods for creating 3-fluorooxindoles, which are structurally similar to oxindoles and valuable for studying enzymatic mechanisms, have also been developed. organic-chemistry.orgnih.gov
Benzodiazepines: This class of psychoactive drugs is a frequent target for fluorine substitution to improve metabolic stability and mitigate side effects. morressier.com Methodologies have been developed for the synthesis of fluorinated benzodiazepines, such as the creation of a 3-fluoro-1,5-3H-benzodiazepine framework via the reaction of 2-fluoroalk-3-yn-1-ones with o-phenylenediamines. morressier.com Other approaches include the rhodium-catalyzed synthesis of monofluorinated and gem-difluorinated benzodiazepines. rsc.org The development of new synthetic routes to access diverse fluorinated benzodiazepine (B76468) libraries is an active area of research. thieme.dersc.org
The introduction of fluorine atoms or trifluoromethyl groups into a biologically active molecule can lead to profound pharmacological effects. tandfonline.commdpi.com The use of this compound and similar intermediates facilitates the creation of new chemical entities with tailored activities. For example, fluorinated compounds have been successfully developed as antiepileptic drugs, antiproliferative agents, and treatments for various other conditions. google.comnih.gov The unique electronic properties and small size of fluorine make it a valuable tool for enhancing a drug's in vitro and in vivo properties, including membrane permeability, lipophilicity, and clearance rates. selvita.com This has led to a significant number of FDA-approved drugs containing fluorine. mdpi.com
A primary reason for incorporating fluorine into drug candidates is to improve metabolic stability. tandfonline.commdpi.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes in the body. tandfonline.comnih.gov By strategically placing fluorine atoms at sites on a molecule that are susceptible to metabolic attack, chemists can block these pathways, prolonging the drug's half-life and increasing its bioavailability. tandfonline.comnih.gov The use of reagents like this compound allows for the direct incorporation of a metabolically robust difluorophenyl group into a drug candidate. tandfonline.comnih.gov This strategy can also alter the electronic properties of adjacent molecular groups, further influencing metabolism and receptor binding affinity. tandfonline.com
A prominent application of difluorobenzyl halides is in the synthesis of the antiepileptic drug Rufinamide. google.com Rufinamide, a triazole derivative, is used for the treatment of seizures associated with Lennox-Gastaut syndrome. google.comgoogle.com The synthesis of Rufinamide involves the reaction of 2,6-difluorobenzyl chloride (a regioisomer of this compound) with sodium azide (B81097) to form 2,6-difluorobenzyl azide. google.comgoogle.comgoogleapis.com This azide intermediate then undergoes a cycloaddition reaction to form the core triazole ring of the drug. semanticscholar.org Various synthetic routes, including conventional solution-phase and more sustainable mechanochemical processes, have been developed, all relying on a difluorobenzyl halide as a key starting material. semanticscholar.orgnih.gov This highlights the critical role of such compounds in producing this class of antiepileptic agents.
Fluorinated compounds are actively investigated for their potential as anticancer agents. The synthesis of novel fluoro-substituted chalcones has yielded derivatives with potent antiproliferative activities against various cancer cell lines, with some compounds showing high activity at nanomolar concentrations. nih.gov Similarly, fluorinated β-lactams have been synthesized as analogues of the microtubule-disrupting agent combretastatin (B1194345) A-4. mdpi.com These compounds have demonstrated significant antiproliferative effects in breast cancer cells by inhibiting tubulin polymerization and inducing apoptosis. mdpi.com The development of duocarmycin-like prodrugs, which possess extreme cytotoxic properties, also involves the construction of complex heterocyclic systems that can incorporate fluorinated aromatic rings. nih.gov The use of this compound and related intermediates provides a pathway to these and other novel antiproliferative agents. nih.gov
Intermediate for Antimicrobial and Neuropharmacological Studies
The utility of this compound in medicinal chemistry is predicated on its function as a scaffold for creating novel therapeutic agents. Fluorinated organic compounds are of significant interest in drug discovery due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability.
Research Findings:
While specific studies detailing the direct use of this compound in synthesizing antimicrobial or neuropharmacological agents are not readily found, the broader class of fluorinated and chloromethylated aromatic compounds serves as a strong indicator of its potential. For instance, research on pyrazole (B372694) derivatives has shown that the introduction of fluorine and chloro-substituents can lead to potent antimicrobial agents. researchgate.netmdpi.com The synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives has resulted in compounds that are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. arctomsci.com Similarly, studies on chalcones with chloromethyl groups have demonstrated good antimicrobial activity. researchgate.netnih.gov
The 2,3-difluorophenyl motif, which can be introduced using this compound, is a key component in various pharmacologically active molecules. The strategic placement of fluorine atoms on a phenyl ring is a known strategy to enhance the pharmacodynamic and pharmacokinetic properties of drug candidates. mdpi.com In neuropharmacology, fluorinated compounds are also prevalent. For example, novel fluoroquinolones with trifluoromethyl-pyrrolidinyl substituents have shown superior activity against resistant bacterial strains with low side effect potential, highlighting the importance of fluorination in developing new drugs. nih.gov
The reactive chloromethyl group of this compound allows for its straightforward incorporation into larger molecular frameworks through nucleophilic substitution reactions, making it an attractive starting material for medicinal chemists exploring new antimicrobial and neuropharmacological therapies.
Role in Agrochemical Synthesis
In the agrochemical industry, the development of new pesticides that are both highly effective against target pests and have a low toxicity profile for non-target organisms and the environment is a constant pursuit. Fluorinated compounds have become increasingly important in this sector.
Preparation of High-Efficiency, Low-Toxicity Pesticide Varieties
The incorporation of fluorine atoms into pesticide molecules can significantly enhance their biological activity. ccspublishing.org.cn This is often attributed to fluorine's high electronegativity and the strength of the carbon-fluorine bond, which can lead to improved metabolic stability and target interaction. While specific examples of high-efficiency, low-toxicity pesticides derived directly from this compound are not prominent in available literature, the compound serves as a potential precursor for introducing the 2,3-difluorobenzyl moiety into new pesticide candidates.
Research Findings:
The development of novel pesticides often involves the use of fluorinated building blocks. ccspublishing.org.cnresearchgate.net For example, recent advancements in fungicides include mefentrifluconazole, a triazole fungicide, and in insecticides, triflumezopyrim, which is effective against hoppers. ccspublishing.org.cnnih.gov These examples underscore the trend of using fluorinated scaffolds to create next-generation crop protection agents. The 2,3-difluorophenyl group, which can be introduced via this compound, is a structural component that can be explored in the design of new active ingredients. The synthesis of novel herbicidal lead structures containing a substituted phenyl side chain has been a focus of recent research, with some compounds showing promising control of grass weed species. nih.gov
Impact of Fluorine Atoms on Pesticide Fat Solubility and Efficacy
The lipophilicity, or fat solubility, of a pesticide is a critical parameter that influences its absorption, translocation within the plant, and interaction with the target pest. The introduction of fluorine atoms can significantly alter a molecule's lipophilicity.
Research Findings:
Generally, increasing the fluorine content of a molecule tends to increase its lipophilicity. This enhanced fat solubility can improve a pesticide's ability to penetrate the waxy cuticle of plant leaves and the chitinous exoskeleton of insects. However, the relationship between fluorination and lipophilicity is complex and depends on the specific substitution pattern on the aromatic ring.
Application in Materials Science
The unique electronic properties of fluorinated aromatic compounds make them attractive for the development of advanced functional materials with specific optical and electronic characteristics.
Preparation of Functional Materials with Specific Optoelectronic Properties
The search for new organic functional materials for applications in light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices is an active area of research. The introduction of fluorine atoms into organic molecules can tune their electronic energy levels, which in turn affects their light absorption and emission properties.
Research Findings:
While there is no specific literature detailing the use of this compound in the synthesis of optoelectronic materials, the principles of molecular engineering suggest its potential utility. epfl.ch The 2,3-difluorophenyl group can act as an electron-withdrawing unit, which can be used to modify the electronic properties of conjugated organic molecules. For example, in the design of materials for thermally activated delayed fluorescence (TADF) in OLEDs, the strategic placement of electron-donating and electron-withdrawing groups is crucial. The synthesis of conjugated polymers with bisindolylmaleimide backbones has been shown to yield materials with high thermal stability and interesting photoluminescence properties. researchgate.net The incorporation of a 2,3-difluorobenzyl moiety from this compound could be a strategy to fine-tune the optoelectronic characteristics of such materials.
Integration into Polymer Materials for Enhanced Heat Resistance and Chemical Corrosion Resistance
Aromatic polymers are known for their high thermal stability and chemical resistance. The incorporation of fluorine atoms into the polymer backbone can further enhance these properties.
Research Findings:
Fluorinated polymers, such as those containing hexafluoroisopropylidene (6F) groups, are known for their excellent thermal stability, chemical resistance, and low dielectric constants. Aromatic polyimides and polybenzoxazoles are classes of heat-resistant polymers that have been extensively studied. mdpi.com The integration of fluorinated monomers into these polymer systems can improve their processability and enhance their performance characteristics.
Environmental Considerations and Green Chemistry Initiatives
Environmental Fate and Persistence of Halogenated Compounds
Halogenated aromatic compounds are a class of chemicals widely used in various industrial and agricultural applications. nih.govtaylorfrancis.com However, their stability can lead to persistence and accumulation in the environment. nih.gov The environmental fate of these compounds is determined by a combination of physical, chemical, and biological processes. nih.gov
Many halogenated organic compounds are known to be recalcitrant to biodegradation and can bioaccumulate in food chains, posing potential risks to public health. nih.gov Due to their hydrophobic nature, halogenated aromatic compounds tend to associate with organic-containing materials like biota, soil, and sediment. researchgate.net While some microorganisms have evolved enzymatic pathways to degrade these compounds, the process can be slow. nih.govnih.gov The biodegradation of halogenated aromatics often involves dehalogenation as a critical step, which can be challenging. nih.gov The persistence of these compounds has led to their ubiquitous presence in various environmental compartments. researchgate.net Concerns about their potential for long-range environmental transport and adverse effects on ecosystems and human health have led to regulations and the listing of some as persistent organic pollutants (POPs). nih.gov
Hydrolysis is a key degradation pathway for many halogenated compounds in water and soil. usda.govresearchgate.net This chemical reaction involves the interaction of the compound with water, which can lead to the cleavage of the carbon-halogen bond. mdpi.com The rate of hydrolysis can be significantly influenced by environmental factors such as pH, temperature, and the presence of soil microorganisms. usda.govresearchgate.netmdpi.com For instance, the hydrolysis of 1,3-dichloropropene, another halogenated compound, is pH-dependent, with higher pH generally favoring the reaction. researchgate.net In soil, the rate of hydrolysis can be enhanced by the presence of microorganisms and organic matter. usda.govresearchgate.net The degradation of pydiflumetofen, a fungicide, was found to be fastest in neutral conditions and was significantly influenced by microbial activity in the soil. mdpi.com
Green Chemistry Methodologies for Synthesis and Use
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. researchgate.net
There is a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of halogenated compounds. Traditional methods can sometimes involve harsh reagents and produce significant waste. google.com Research is focused on alternative synthesis routes that offer higher efficiency, selectivity, and safety, with reduced environmental impact. google.comorganic-chemistry.org This includes the use of photocatalysts and milder chlorinating agents for benzylic C-H bond chlorination. organic-chemistry.org Continuous flow reactors are also being explored to improve reaction rates, reduce by-products, and enhance the safety and scalability of production processes. google.com Other approaches involve the use of novel reagents and catalysts to achieve transformations under milder conditions. organic-chemistry.orgnih.gov
The use of water as a solvent in chemical synthesis is a key aspect of green chemistry, as it can significantly reduce the reliance on volatile and often hazardous organic solvents. While many organic reactions are traditionally carried out in non-aqueous media, performing them in water can offer environmental and safety benefits. For instance, the hydrolysis of chloromethyl groups to form corresponding alcohols can be conducted in water using reagents like potassium carbonate. fluorine1.ru Research into expanding the scope of aqueous-phase reactions for the synthesis of various chemical intermediates is an active area of investigation.
One-Pot Processes to Eliminate Intermediate Isolation and Waste
Research into one-pot methodologies for similar transformations, such as the synthesis of benzyl (B1604629) chlorides, highlights the potential benefits. For instance, a one-pot method for converting benzylic alcohols to benzylic ethers via a benzylic chloride intermediate has been demonstrated. organic-chemistry.org This approach, which utilizes N-chlorosuccinimide and a photocatalyst, streamlines the process and avoids the need to isolate the potentially hazardous benzyl chloride intermediate. organic-chemistry.org Such strategies reduce solvent usage for purification and minimize handling of toxic materials.
Similarly, palladium-catalyzed one-pot reactions have been developed for the synthesis of multisubstituted propenylbenzenes from benzyl chlorides. rsc.orgresearchgate.net These processes involve a sequence of reactions, including allylative dearomatization and isomerization, all occurring in a single vessel. rsc.orgresearchgate.net The application of these principles to the production of 1-(chloromethyl)-2,3-difluorobenzene could significantly decrease waste generation and improve process efficiency. By eliminating the need for isolating and purifying intermediates, one-pot syntheses align with the principles of green chemistry by conserving resources and minimizing the environmental footprint of the chemical production process.
Catalysis with Nano-SSA for Improved Yields and Environmental Friendliness
The use of solid acid catalysts, particularly those based on silica, is a cornerstone of green chemistry, offering a recyclable and less corrosive alternative to traditional liquid acids like sulfuric acid. nih.gov Nano-silica sulfuric acid (nano-SSA or H₂SO₄–SiO₂) is a heterogeneous catalyst that has shown significant promise in a variety of organic transformations. researchgate.netnih.gov Its high catalytic activity, operational simplicity, and recyclability make it an attractive option for industrial applications. nih.gov
Nano-SSA is synthesized by immobilizing sulfuric acid onto the surface of nano-silica, creating a stable and highly efficient solid acid. nih.govbohrium.com This catalyst can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, which drastically reduces waste and cost. researchgate.net
In reactions relevant to the synthesis of this compound, such as those involving chlorination or other electrophilic substitutions, nano-SSA can serve as a powerful and environmentally friendly catalyst. researchgate.net For example, it has been successfully used in the N-formylation of various amines, achieving high to excellent yields in short reaction times. nih.gov The catalyst's effectiveness stems from the high surface area of the nano-silica support and the strong acidity of the immobilized sulfuric acid groups. nih.govbohrium.com The use of nano-SSA in the production of this compound would likely lead to improved yields and a cleaner reaction profile, minimizing the formation of byproducts and simplifying the work-up procedure. nih.govnih.gov
Table 1: Comparison of Catalytic Conditions for N-Formylation of Aniline
| Entry | Catalyst | Formylating Agent | Reaction Condition | Time | Yield % |
|---|---|---|---|---|---|
| 1 | Sodium formate | Formic acid | Reflux | 8 h | 90 |
| 2 | Nano-CeO₂ | Formic acid | 80 °C | 3 h | 92 |
| 3 | Nano-MgO | Formic acid | Room Temp | 24 h | 85 |
| 4 | H₂SO₄–SiO₂ | Triethyl orthoformate | Reflux (65 °C) | 4 min - 2 h | 70-96 |
This table is generated based on data from a study on the N-formylation of amines and is presented here to illustrate the efficiency of H₂SO₄–SiO₂ as a catalyst. nih.gov
Recycling of Halogenated Solvents in Production Processes
The production of specialty chemicals like this compound often utilizes halogenated solvents. simplesolvents.comsimplesolvents.com These solvents, while effective for many reactions, are frequently toxic and environmentally persistent, making their responsible management a critical concern. simplesolvents.comsimplesolvents.comoc-praktikum.de Green chemistry principles advocate for the reduction and recycling of such solvents to minimize their environmental impact. oc-praktikum.de
Solvent recycling is a key strategy for sustainable chemical manufacturing. solventwasher.com The most common method for recycling solvent waste is distillation, which separates the pure solvent from contaminants, allowing it to be reused in the production process. simplesolvents.comsimplesolvents.com This not only conserves valuable resources but also significantly reduces the volume of hazardous waste that requires disposal. solventwasher.com For halogenated solvents, which are costly to dispose of, recycling offers substantial economic benefits in addition to the environmental advantages. oregonstate.edu
To facilitate effective recycling, it is crucial to segregate different types of solvent waste. simplesolvents.comsimplesolvents.com Halogenated and non-halogenated solvents should be collected in separate, clearly labeled containers to prevent cross-contamination and to ensure the purity of the recycled solvent. oregonstate.edu Implementing a robust in-house solvent recycling program can allow a company to recover up to 90% of its spent solvents, depending on the nature of the waste. solventwasher.com By adopting such practices in the manufacturing process of this compound, producers can adhere to stricter environmental regulations, lower operational costs, and contribute to a more circular economy in the chemical industry. solventwasher.comoregonstate.edu
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-chlorosuccinimide |
| Benzyl chloride |
| Propenylbenzenes |
| Sulfuric acid |
| Nano-silica sulfuric acid (nano-SSA or H₂SO₄–SiO₂) |
| Aniline |
| Sodium formate |
| Formic acid |
| Nano-CeO₂ |
| Nano-MgO |
Future Research Directions
Exploration of Novel Catalytic Transformations
The chloromethyl group of 1-(Chloromethyl)-2,3-difluorobenzene is a prime handle for a variety of catalytic cross-coupling reactions. While classical nucleophilic substitutions are common, future work should focus on expanding the repertoire of catalytic transformations to forge new types of chemical bonds under milder and more selective conditions.
Transition metal-catalyzed cross-coupling reactions represent a major area for development. Methodologies like the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, could be adapted for this substrate. Research could focus on developing catalyst systems, perhaps using bulky, electron-rich phosphine (B1218219) ligands like n-butyldiadamantylphosphine, that are effective for coupling the benzylic chloride with a diverse range of aryl or alkyl trifluoroborates. nih.gov Furthermore, the development of copper-catalyzed radical cross-coupling reactions offers a modern approach for forming intricate C-C and C-heteroatom bonds under mild conditions. nih.gov
Another promising frontier is the catalytic activation of C-F bonds. While the C-Cl bond is more reactive, advanced catalytic systems have shown the ability to selectively activate C-F bonds. nih.gov Research into dual catalytic systems that could selectively functionalize either the C-Cl or a C-F bond would offer unprecedented synthetic flexibility. Additionally, novel oxidative transformations present an exciting opportunity. For instance, ruthenium pincer complexes have been used to catalyze the oxidation of benzylic halides to valuable carboxylic acids and ketones using water as the oxidant, liberating hydrogen gas as the only byproduct. acs.org Applying such a system to this compound could provide a green route to 2,3-difluorobenzoic acid or 2,3-difluorobenzaldehyde.
| Transformation Type | Potential Catalyst System | Resulting Functional Group | Research Goal |
| Suzuki-Miyaura Coupling | Pd catalyst with phosphine ligands (e.g., n-BuPAd₂) | Aryl/Alkyl-methylbenzene | Expand coupling partners beyond standard nucleophiles. nih.gov |
| Radical Cross-Coupling | Copper catalyst with chiral PyBim ligands | Diverse (e.g., sulfonylated products) | Achieve asymmetric synthesis and introduce novel functionalities. nih.gov |
| C-Cl Bond Oxidation | Acridine-based PNP-Ru pincer complex | Carboxylic acid, Ketone | Develop green oxidation methods using water as the oxidant. acs.org |
| Diarylmethane Synthesis | Diaryl zinc reagents | Diaryl/heteroarylmethane | Explore catalyst-free C(sp³)–C(sp²) bond formation. manchester.ac.uk |
Development of Advanced Derivatization Strategies
Beyond simple coupling reactions, future research should pursue multi-step synthetic sequences to build complex molecular architectures that are relevant to medicinal and materials chemistry. The goal is to use this compound as a foundational scaffold for creating libraries of novel compounds.
One advanced strategy involves leveraging modern coupling techniques to introduce diverse aromatic and heteroaromatic systems. For example, a derivative of the title compound could undergo Suzuki or Ullmann coupling reactions to attach various functionalized rings, a common strategy in drug discovery. acs.org This approach was successfully used to synthesize potent antiepileptic agents from similar halogenated precursors. acs.org Research should explore the compatibility of the 2,3-difluoro substitution pattern with a wide array of boronic acids and other coupling partners.
Another avenue is the development of tandem reactions, where the initial substitution of the chloride triggers a subsequent intramolecular cyclization. This could lead to the formation of novel fused heterocyclic systems containing the 2,3-difluorophenyl moiety, a structural motif of high interest in pharmaceutical research. The synthesis of isoindolin-1-one (B1195906) derivatives from bromo-precursors serves as an excellent template for such investigations. acs.org Furthermore, derivatization is not limited to synthesis; it can also be a tool for analysis. Developing novel derivatizing agents that react with the chloromethyl group to introduce a permanent charge could significantly enhance the sensitivity of detection in mass spectrometry-based assays. acs.org
| Strategy | Example Reaction | Target Structure Class | Potential Application |
| Multi-component Coupling | Suzuki or Ullmann Coupling | Poly-aryl or aryl-heteroaryl systems | Medicinal Chemistry (e.g., kinase inhibitors, GPCR modulators). acs.org |
| Tandem Reaction/Cyclization | Nucleophilic substitution followed by intramolecular amination/alkylation | Fused heterocycles (e.g., difluoro-substituted isoindolinones) | Novel scaffolds for drug discovery. acs.org |
| Photochemical Modification | Continuous flow photochemical bromination/chlorination | 1-(Dihalomethyl)-2,3-difluorobenzene | Precursors for aldehydes and ketones. rsc.org |
| Analytical Derivatization | Reaction with charge-switching agents | Stable, charged derivatives | Ultrasensitive quantification in biological matrices. acs.org |
In-depth Investigations into Biological Mechanisms of Action
The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The 2,3-difluorophenyl motif is present in various biologically active molecules. A significant future direction is the synthesis of derivatives of this compound and the systematic investigation of their biological effects and mechanisms of action.
A prime example is the antiepileptic drug Rufinamide, which is 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. lookchem.comgoogle.com This provides a strong rationale for synthesizing the 2,3-difluoro analogue and other related triazoles to explore how the altered fluorine substitution pattern affects activity, selectivity, and pharmacokinetic properties. Research should focus on targets relevant to neurological disorders, such as ion channels and G-protein coupled receptors. For instance, novel isoindolin-1-one derivatives have been identified as positive allosteric modulators of GABA-A receptors, showing promise as antiepileptic agents. acs.org A research program could be built around synthesizing similar structures starting from this compound and evaluating them for activity at GABA-A receptor subtypes. acs.org
Such investigations would require a multidisciplinary approach, combining synthetic chemistry with in-vitro pharmacological assays (e.g., binding assays, functional assays on cell lines expressing the target receptor) and potentially in-vivo studies in disease models. Understanding the structure-activity relationship (SAR) will be crucial, pinpointing how the 2,3-difluorophenyl group interacts with the biological target.
Sustainable Production and Lifecycle Assessment
As with all chemical manufacturing, there is a growing imperative to develop more sustainable and environmentally benign processes. Future research on this compound and its downstream products should prioritize green chemistry principles.
One area of focus is the development of greener synthetic routes to the parent compound itself. This could involve exploring catalytic methods that avoid harsh reagents or the use of continuous flow reactors to improve safety, efficiency, and waste reduction. rsc.org For instance, adapting flow chemistry for the chlorination of 2,3-difluorotoluene (B1304731) could offer significant advantages over traditional batch processes. rsc.org
A comprehensive Life Cycle Assessment (LCA) should be conducted to quantify the environmental impact of current and future production methods. An LCA provides a "cradle-to-gate" analysis of a product's lifecycle, evaluating factors like resource consumption, energy usage, and greenhouse gas emissions. nih.govresearchgate.netoriginmaterials.com The results of an LCA can guide the development of more sustainable processes by identifying the most impactful stages of production. researchgate.net Research should aim to establish a benchmark LCA for this compound and then use this data to demonstrate the benefits of new, greener synthetic pathways, such as those employing biocatalysis or alternative energy sources. The ultimate goal is to create a production process that is not only economically viable but also has a minimal environmental footprint.
Expanding Computational Modeling for Predictive Reactivity and Properties
Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational modeling can provide deep insights into its reactivity, properties, and potential biological interactions.
Density Functional Theory (DFT) can be employed to model the reaction mechanisms of the novel catalytic transformations proposed in section 7.1. By calculating the energies of transition states and intermediates, researchers can predict which catalytic cycles are most favorable, understand the origins of selectivity, and rationally design improved catalysts. researchgate.net DFT studies are also invaluable for understanding the fundamental properties of the molecule, such as the influence of the fluorine atoms on the reactivity of the benzylic chloride and potential C-F bond activation. nih.govresearchgate.net
In the context of medicinal chemistry, molecular modeling can be used to predict how derivatives might bind to biological targets. By docking virtual libraries of compounds based on the this compound scaffold into the active sites of proteins (e.g., GABA-A receptors), researchers can prioritize the synthesis of candidates with the highest predicted binding affinity. google.com This computational pre-screening saves significant time and resources in the drug discovery pipeline.
| Computational Method | Property/Process to Investigate | Research Question |
| Density Functional Theory (DFT) | Transition state analysis of catalytic reactions | What is the mechanism of Ru-catalyzed oxidation of the chloromethyl group? acs.orgresearchgate.net |
| DFT with Dual Descriptor | Reactivity mapping | Which sites on the molecule are most susceptible to nucleophilic or electrophilic attack? google.com |
| Molecular Dynamics (MD) | Conformational analysis of derivatives | What are the preferred 3D shapes of complex derivatives in solution? |
| Molecular Docking | Ligand-protein binding | How might a Rufinamide analogue with a 2,3-difluoro pattern bind to its target? |
| QSAR (Quantitative Structure-Activity Relationship) | Correlation of properties with biological activity | Can we build a predictive model for the antiepileptic activity of new derivatives? |
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Distinct peaks for the chloromethyl group (δ ~4.6 ppm for CH₂Cl) and aromatic protons (δ 6.8–7.2 ppm) confirm substitution patterns .
- FT-IR : Absorbances at 750 cm⁻¹ (C-Cl stretch) and 1,150 cm⁻¹ (C-F stretch) validate functional groups .
- GC-MS : Molecular ion peak at m/z 162 (M⁺) with fragments at m/z 125 (loss of Cl) and 97 (loss of CH₂Cl) .
How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?
Advanced Research Focus
The electron-withdrawing fluorine atoms at positions 2 and 3 deactivate the benzene ring, reducing electrophilic substitution but enhancing the chloromethyl group’s susceptibility to nucleophilic attack (e.g., SN2 reactions). This regioselectivity is critical in designing derivatives for pharmaceuticals or agrochemicals. Computational studies (DFT) show that fluorine’s inductive effect lowers the LUMO energy of the chloromethyl group, facilitating reactions with amines or thiols .
What are the challenges in handling this compound, and how can degradation be minimized?
Advanced Research Focus
The compound is moisture-sensitive and prone to hydrolysis, forming 2,3-difluorobenzyl alcohol. Storage at 0–6°C in amber vials under inert gas (N₂/Ar) is essential . Degradation products can be monitored via HPLC with a C18 column and acetonitrile/water mobile phase. Stability studies indicate a shelf life of 6–12 months under optimal conditions .
How is this compound utilized in synthesizing fluorinated heterocycles?
Advanced Research Focus
The chloromethyl group serves as a versatile linker in cyclization reactions. For example, reaction with potassium phthalimide forms a benzylamine intermediate, which undergoes Ullmann coupling to generate fluorinated indoles or benzodiazepines. The fluorine atoms enhance metabolic stability in drug candidates, as seen in antiviral and anticancer scaffolds .
Q. Example Pathway
Step 1 : SN2 substitution with phthalimide → 2,3-difluorobenzylphthalimide.
Step 2 : Pd-catalyzed coupling with aryl halides → fluorinated heterocycles .
What contradictions exist in reported synthetic yields, and how can they be resolved?
Advanced Research Focus
Discrepancies in yields (e.g., 65% vs. 78% for SOCl₂ vs. SO₂Cl₂ routes) arise from differences in reaction scaling, catalyst purity, and workup protocols. Reproducibility requires strict control of anhydrous conditions and reagent quality. Collaborative studies using standardized protocols (e.g., ASTM guidelines) are recommended to resolve inconsistencies .
What safety protocols are critical when working with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
